2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
This compound is characterized by the presence of both fluorine and trifluoroethoxy groups attached to a pyridine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the introduction of fluorine and trifluoroethoxy groups onto a pyridine ring. One common method involves the nucleophilic substitution reaction of 2-fluoropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and 2,2,2-trifluoroethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-(2,2,2-Trifluoroethoxy)pyridine
Uniqueness
2-Fluoro-5-(2,2,2-trifluoroethoxy)pyridine stands out due to the presence of both fluorine and trifluoroethoxy groups, which impart unique chemical and physical properties. These properties can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific applications .
Properties
CAS No. |
1550083-07-2 |
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Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H5F4NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 |
InChI Key |
FLALLRVAPONXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)F |
Purity |
95 |
Origin of Product |
United States |
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